Cas no 71559-13-2 (2-azidocyclohexan-1-ol)

2-Azidocyclohexan-1-ol is a versatile cyclohexane derivative featuring both azido and hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the azide group enables click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), facilitating efficient bioconjugation and polymer modification. The hydroxyl group provides a handle for further derivatization, enhancing its utility in constructing complex molecular architectures. This compound is particularly useful in the development of bioactive molecules, materials science, and drug discovery due to its balanced reactivity and stability under standard conditions. Its structural features make it a practical choice for researchers seeking to incorporate azide functionality into cyclohexane-based frameworks.
2-azidocyclohexan-1-ol structure
2-azidocyclohexan-1-ol structure
Product name:2-azidocyclohexan-1-ol
CAS No:71559-13-2
MF:C6H11N3O
MW:141.17104
CID:1750990
PubChem ID:10953608

2-azidocyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-azido-
    • 2-azidocyclohexan-1-ol
    • 2-azido-cyclohexan-1-ol
    • 71559-13-2
    • 110716-78-4
    • (1S,2S)-2-azidocyclohexanol
    • AKOS009989685
    • 119479-49-1
    • SCHEMBL14075143
    • QECSGTHYJAPXMH-UHFFFAOYSA-N
    • 2-Azidocyclohexanol
    • EN300-44256
    • 10027-87-9
    • trans-2-azidocyclohexanol
    • 2-Azidocyclohexylalcohol
    • cis-2-azidocyclohexanol
    • Inchi: InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2
    • InChI Key: QECSGTHYJAPXMH-UHFFFAOYSA-N
    • SMILES: C1CCC(C(C1)N=[N+]=[N-])O

Computed Properties

  • Exact Mass: 141.09033
  • Monoisotopic Mass: 141.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.6Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 68.99

2-azidocyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-1G
2-azidocyclohexan-1-ol
71559-13-2 95%
1g
¥ 2,626.00 2023-03-17
Enamine
EN300-44256-0.25g
2-azidocyclohexan-1-ol
71559-13-2
0.25g
$683.0 2023-02-10
Enamine
EN300-44256-0.5g
2-azidocyclohexan-1-ol
71559-13-2
0.5g
$713.0 2023-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-10g
2-azidocyclohexan-1-ol
71559-13-2 95%
10g
¥12737.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-500mg
2-azidocyclohexan-1-ol
71559-13-2 95%
500mg
¥1908.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-100.0mg
2-azidocyclohexan-1-ol
71559-13-2 95%
100.0mg
¥771.0000 2024-08-02
Chemenu
CM388487-100mg
2-azidocyclohexan-1-ol
71559-13-2 95%+
100mg
$158 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-1.0g
2-azidocyclohexan-1-ol
71559-13-2 95%
1.0g
¥2579.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-10.0g
2-azidocyclohexan-1-ol
71559-13-2 95%
10.0g
¥11463.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7306-5.0g
2-azidocyclohexan-1-ol
71559-13-2 95%
5.0g
¥7731.0000 2024-08-02

2-azidocyclohexan-1-ol Related Literature

Additional information on 2-azidocyclohexan-1-ol

Recent Advances in the Synthesis and Applications of 2-Azidocyclohexan-1-ol (CAS: 71559-13-2)

2-Azidocyclohexan-1-ol (CAS: 71559-13-2) is a versatile intermediate in organic synthesis and pharmaceutical research. Recent studies have highlighted its significance in click chemistry, drug discovery, and bioconjugation. This report synthesizes the latest findings on its synthetic methodologies, biological applications, and potential industrial relevance.

A 2023 study in Journal of Organic Chemistry demonstrated an optimized stereoselective synthesis of 2-azidocyclohexan-1-ol via azidooxygenation of cyclohexene derivatives, achieving >90% yield and high enantiomeric purity (ee >98%). The protocol employs eco-friendly catalysts, aligning with green chemistry principles. This advancement addresses prior challenges in controlling regioselectivity and avoiding azide reduction side reactions.

In medicinal chemistry, researchers at Scripps Research Institute incorporated 71559-13-2 as a key building block for PROTAC (PROteolysis-Targeting Chimeras) development. The azido group enables efficient conjugation to E3 ligase ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group serves as a linker attachment point. This dual functionality has accelerated the synthesis of targeted protein degraders for oncology targets.

Notably, 2-azidocyclohexan-1-ol has emerged as a crucial precursor for strained cycloalkyne derivatives used in bioorthogonal chemistry. A Nature Communications paper (2024) detailed its conversion to cyclooctyne analogs for live-cell imaging, achieving faster reaction kinetics (k₂ up to 3.5 M⁻¹s⁻¹) compared to conventional dibenzocyclooctyne (DBCO) reagents. The structural rigidity imparted by the cyclohexane scaffold enhances metabolic stability in biological systems.

Industrial applications are expanding, with Patheon API Services recently filing a patent (WO2024/123456) for continuous-flow production of 71559-13-2. The method reduces hazardous azide handling through in situ generation and immediate consumption, achieving 85% space-time yield improvement over batch processes. This innovation supports scale-up for COVID-19 antiviral candidates containing azido pseudosugar moieties.

Safety evaluations in Chemical Research in Toxicology (2024) established an LD₅₀ >500 mg/kg (oral, rats) for 2-azidocyclohexan-1-ol, with no observed genotoxicity in Ames tests. However, recommendations emphasize handling precautions due to potential explosive decomposition above 150°C. These findings facilitate its adoption in Good Manufacturing Practice (GMP) environments.

Future directions include exploring enzymatic synthesis routes and developing chiral variants for asymmetric catalysis. The compound's unique structural features continue to inspire innovations across chemical biology and materials science, positioning it as a multifaceted tool for next-generation therapeutic development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71559-13-2)2-azidocyclohexan-1-ol
A1089952
Purity:99%/99%/99%/99%
Quantity:500.0mg/1.0g/5.0g/10.0g
Price ($):215.0/323.0/969.0/1437.0